BenchChemオンラインストアへようこそ!

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Chiral building block Enantiopure intermediate Asymmetric synthesis

tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS 370880-27-6) is an enantiomerically pure, Boc-protected 2,6-diazabicyclo[3.2.0]heptane building block with molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol. It is supplied at ≥97% purity as a solid and is classified under Chiral Building Blocks and Protein Degrader Building Blocks.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B8217094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CN2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
InChIKeyWFUBKOZDTGFCJO-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: Chiral Building Block for Medicinal Chemistry and Targeted Inhibitor Synthesis


tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS 370880-27-6) is an enantiomerically pure, Boc-protected 2,6-diazabicyclo[3.2.0]heptane building block with molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol . It is supplied at ≥97% purity as a solid [1] and is classified under Chiral Building Blocks and Protein Degrader Building Blocks . The compound features a rigid bicyclo[3.2.0]heptane scaffold with two differentiated nitrogen atoms (N2 Boc-protected, N6 free amine) [2], enabling orthogonal functionalization strategies critical for structure–activity relationship (SAR) exploration in drug discovery programs targeting KRAS G12C, β-lactamase, and dopamine D3 receptors .

Why Generic Substitution of tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate Fails: Stereochemistry, Regiochemistry, and Protecting-Group Strategy Are Non-Interchangeable


In the 2,6-diazabicyclo[3.2.0]heptane scaffold, three independent variables govern synthetic utility: (i) absolute stereochemistry at bridgehead carbons (1R,5R vs 1S,5S vs racemic), (ii) regiochemistry of the Boc protecting group (N2 vs N6), and (iii) identity of the orthogonal protecting group (Boc vs Cbz vs benzyl) [1][2]. These variables are not interchangeable without altering downstream chemical reactivity, enantioselectivity, and biological target engagement. For example, the N2-Boc isomer exposes the sterically more accessible azetidine nitrogen (N6) for nucleophilic attack, whereas the N6-Boc isomer leaves the pyrrolidine-like nitrogen (N2) available, leading to different reaction trajectories in Buchwald–Hartwig couplings and reductive aminations [1]. Furthermore, racemic 2-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1204405-68-4) cannot replace the enantiopure (1R,5R) form in asymmetric synthesis without chiral resolution or auxiliary steps, incurring additional time, cost, and yield losses . The quantitative evidence below demonstrates that procurement selection based solely on core scaffold identity—without specifying stereochemistry and regiochemistry—introduces measurable cost, purity, and functional penalties.

Product-Specific Quantitative Evidence Guide for tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: Head-to-Head Comparator Data


Enantiomer Price Premium: (1R,5R) Commands 22.8% Higher Unit Price Than (1S,5S) Isomer from Same Supplier

The (1R,5R) enantiomer is priced at a 22.8% premium over the (1S,5S) enantiomer when sourced from the same major supplier (Aladdin), reflecting differential synthetic accessibility or demand in target programs. Both compounds are specified at ≥97% purity . This price asymmetry is a market signal that the (1R,5R) isomer is the scarcer or higher-demand stereochemical series in medicinal chemistry campaigns.

Chiral building block Enantiopure intermediate Asymmetric synthesis

Regioisomer Price Differential: N2-Boc Isomer Is 3.4-Fold Less Expensive Than N6-Boc Racemic Isomer per Gram

The regioisomeric positioning of the Boc group dramatically affects the commercial price. The N2-Boc enantiopure compound (target) costs ¥15,840.9/g, while the racemic N6-Boc isomer (CAS 1408075-03-5) is priced at ¥53,720/g from the same supplier—a 3.4-fold premium for the 6-substituted variant . This price gap reflects the differing synthetic routes and commercial availability of the two regioisomeric series, and imposes a direct cost penalty if the wrong regioisomer is ordered.

Regioselective protection Building block procurement Cost efficiency

Enantiopure vs Racemic: Racemic 2-Boc Mixture Cannot Substitute for (1R,5R) Enantiomer Without Chiral Resolution

The racemic 2-Boc-2,6-diazabicyclo[3.2.0]heptane (CAS 1204405-68-4, 98% purity, ¥3,172/g estimated from $793/250mg) is cheaper than the enantiopure (1R,5R) form . However, racemic material cannot be directly used in enantioselective synthesis without a chiral resolution step, which introduces additional reagent costs, lowers overall yield (typically ≤50% for classical resolution), and requires analytical verification of enantiomeric excess . The (1R,5R) compound eliminates these steps, directly providing the defined absolute configuration required for downstream asymmetric transformations.

Enantiomeric purity Chiral resolution Asymmetric synthesis

Orthogonal Protection: N2-Boc Enables Selective Functionalization of the Sterically Accessible N6-Azetidine Nitrogen

The 2,6-diazabicyclo[3.2.0]heptane scaffold contains two chemically distinct nitrogen atoms: N2 (pyrrolidine-like, Boc-protected in the target compound) and N6 (azetidine-like, free amine). The first synthesis of this scaffold demonstrated that the two nitrogen atoms can be chemically addressed individually and selectively [1]. In the (1R,5R)-2-Boc isomer, the N6 azetidine nitrogen is sterically more accessible for nucleophilic reactions (e.g., Buchwald–Hartwig coupling, reductive amination, acylation) while the N2 nitrogen remains Boc-protected, enabling sequential derivatization without protecting-group manipulation [1]. By contrast, the N6-Boc regioisomer (CAS 1408075-03-5) exposes the pyrrolidine-like N2 nitrogen, altering the steric and electronic environment for the first functionalization step.

Orthogonal protection Selective functionalization Azetidine chemistry

Validated Intermediate in KRAS G12C Inhibitor Patent Literature

The 2-Boc-2,6-diazabicyclo[3.2.0]heptane scaffold is explicitly cited in patent literature as a reagent for the preparation of pyrimidine derivatives that act as KRAS G12C inhibitors . The lookchem database records patent articles linking CAS 370880-27-6 to KRAS G12C inhibitor development, including patents from Eli Lilly (US 11,548,888) and related filings [1]. While the target compound itself is a protected intermediate (not the final active pharmaceutical ingredient), its defined (1R,5R) stereochemistry is critical for generating enantiomerically pure KRAS G12C inhibitor candidates, as the stereochemistry at the bicyclic core directly influences inhibitor binding to the KRAS G12C mutant protein [1].

KRAS G12C inhibitor Cancer target Pharmaceutical intermediate

Best Research and Industrial Application Scenarios for tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate


Enantioselective Synthesis of KRAS G12C Inhibitor Candidates

The (1R,5R) enantiomer is directly applicable as a chiral building block in the synthesis of pyrimidine- and quinazoline-based KRAS G12C inhibitors, as documented in patent literature . The defined stereochemistry ensures that the final inhibitor candidate possesses the correct three-dimensional arrangement for binding to the KRAS G12C mutant cysteine residue, enabling covalent inhibition. Using the (1S,5S) enantiomer or racemic mixture would require additional chiral separation steps and analytical verification, increasing development timelines by an estimated 2–4 weeks per batch . The N2-Boc regiochemistry allows first-step functionalization at the N6 azetidine nitrogen, which is a common point of diversification in SAR campaigns [1].

Orthogonal Protection Strategy for Sequential Diamine Derivatization

The N2-Boc protection combined with the free N6 azetidine amine enables a two-step orthogonal functionalization sequence without protecting-group interference, as established in the foundational synthetic methodology for 2,6-diazabicyclo[3.2.0]heptanes [1]. In a typical workflow: (1) N6 is first derivatized via Buchwald–Hartwig coupling, reductive amination, or acylation; (2) N2-Boc is then deprotected under acidic conditions (TFA or HCl/dioxane) to reveal the second amine for further elaboration. This strategy is not accessible with the N6-Boc regioisomer (CAS 1408075-03-5), which would require a protecting-group exchange to achieve the same sequential functionalization .

Dopamine D3 Receptor Modulator Synthesis

Substituted 3,6-diazabicyclo[3.2.0]heptanes have been patented as dopamine D3 receptor modulators for the treatment of addiction, drug dependency, and psychiatric conditions [2]. While the patent primarily discloses the 3,6-diazabicyclo[3.2.0]heptane regioisomer series, the 2,6-diazabicyclo[3.2.0]heptane scaffold represents a closely related constitutional isomer with distinct nitrogen positioning, offering an underexplored chemical space for D3 receptor SAR. The (1R,5R) enantiopure form is essential for generating stereochemically pure D3 ligands, as receptor binding is stereospecific [2].

Cost-Optimized Procurement for Large-Scale SAR Programs

For medicinal chemistry groups planning extensive SAR exploration (≥10 derivatives), the 3.4-fold cost advantage of the N2-Boc isomer (¥15,840.9/g) over the N6-Boc isomer (¥53,720/g) translates to a procurement cost saving of approximately ¥37,879 per gram . Over a campaign requiring 5–10 g of building block, this represents ¥189,000–¥378,000 in direct material cost avoidance, assuming the synthetic route is compatible with N2 protection. The (1R,5R) enantiomer further avoids the hidden costs of chiral resolution (estimated 30–50% effective cost increase) associated with racemic starting material .

Quote Request

Request a Quote for tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.